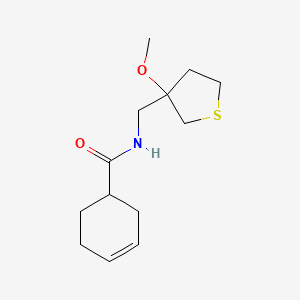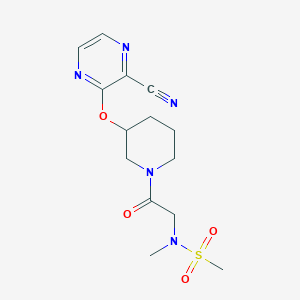
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide, also known as CT, is a small molecule that has been widely used in scientific research due to its unique properties. CT is a fluorescent probe that can selectively bind to proteins, nucleic acids, and other biomolecules, making it an essential tool for studying biological processes.
科学研究应用
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has been widely used in scientific research due to its unique properties. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can selectively bind to proteins, nucleic acids, and other biomolecules, making it an essential tool for studying biological processes. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has been used to study the structure and function of proteins, DNA, and RNA. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has also been used to study the interactions between proteins and other biomolecules, such as lipids and carbohydrates. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can be used in a variety of research applications, including microscopy, spectroscopy, and biochemistry.
作用机制
The mechanism of action of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is based on its ability to selectively bind to biomolecules. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide contains a benzothiadiazole ring that can interact with the amino acids in proteins and the bases in nucleic acids. The binding of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide to biomolecules can cause changes in their conformation, which can affect their function. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can also be used to label biomolecules for imaging and detection.
Biochemical and Physiological Effects:
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can affect the conformation and function of proteins, DNA, and RNA. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can also affect the activity of enzymes and other biomolecules. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has been shown to be non-toxic to cells and can be used in vivo and in vitro. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has also been shown to have low photobleaching and high photostability, making it an ideal tool for long-term imaging experiments.
实验室实验的优点和局限性
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a small molecule that can selectively bind to biomolecules, making it an essential tool for studying biological processes. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is also non-toxic to cells and can be used in vivo and in vitro. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has high photostability, making it an ideal tool for long-term imaging experiments. However, N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has some limitations for lab experiments. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that requires specialized equipment and expertise to synthesize. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can also be expensive and may not be readily available in some labs.
未来方向
There are several future directions for the use of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide in scientific research. One potential application of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is in the study of protein-protein interactions. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can be used to label proteins and monitor their interactions in real-time. Another potential application of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is in the study of RNA structure and function. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can be used to label RNA and monitor its conformational changes in response to different stimuli. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can also be used in drug discovery and development. N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can be used to screen compounds for their ability to bind to proteins and other biomolecules. Overall, N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a versatile tool that has the potential to advance our understanding of biological processes and improve drug discovery and development.
合成方法
The synthesis of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis is the preparation of 4-methylcyclohexanone, which is then reacted with thiosemicarbazide to form 4-methylidenethiosemicarbazide. This compound is then reacted with 2-nitrobenzaldehyde to form the final product, N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide. The synthesis of N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
属性
IUPAC Name |
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-2-5-11(6-3-9)15-14(18)10-4-7-12-13(8-10)17-19-16-12/h4,7-8,11H,1-3,5-6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFMISRRVBHLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]propanenitrile](/img/structure/B2848175.png)
![N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide](/img/structure/B2848177.png)

methanone](/img/structure/B2848179.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2848180.png)
![5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2848183.png)
![Ethyl 2-(2-(2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2848184.png)
![2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2848185.png)

![2-Amino-4-(3-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2848190.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2848192.png)


![3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2848195.png)